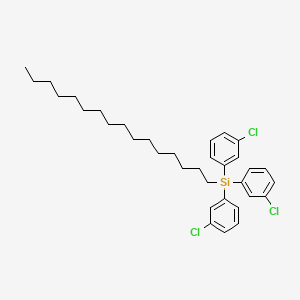

Tris(3-chlorophenyl)(hexadecyl)silane

Description

Tris(3-chlorophenyl)(hexadecyl)silane is an organosilicon compound characterized by three 3-chlorophenyl groups and a hexadecyl chain bonded to a central silicon atom. The hexadecyl chain imparts significant hydrophobicity, while the chlorinated aryl groups enhance stability and surface adhesion. Potential applications include waterproofing agents, polymer reinforcement, and surface modifications .

Properties

Molecular Formula |

C34H45Cl3Si |

|---|---|

Molecular Weight |

588.2 g/mol |

IUPAC Name |

tris(3-chlorophenyl)-hexadecylsilane |

InChI |

InChI=1S/C34H45Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-25-38(32-22-16-19-29(35)26-32,33-23-17-20-30(36)27-33)34-24-18-21-31(37)28-34/h16-24,26-28H,2-15,25H2,1H3 |

InChI Key |

KSLIQUNSEWRHFL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC[Si](C1=CC(=CC=C1)Cl)(C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(3-chlorophenyl)(hexadecyl)silane typically involves the reaction of hexadecylsilane with 3-chlorophenyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high efficiency and cost-effectiveness. The purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Coupling Agent Reactions

This compound functions as a silane coupling agent, forming stable bonds between organic polymers and inorganic substrates (e.g., glass, metals). Key steps include:

-

Surface Hydroxylation : Substrate surfaces react with water to generate hydroxyl (-OH) groups.

-

Silanol Formation : Hydrolysis of the silane’s alkoxy or chloro groups produces reactive silanol (-Si-OH) species.

-

Condensation : Silanol groups undergo dehydration with surface hydroxyls, forming Si-O-Si or Si-O-M (M = metal) covalent bonds.

Mechanistic Table :

| Step | Reaction Type | Conditions | Outcome |

|---|---|---|---|

| Surface Hydroxylation | Hydrolysis | Ambient moisture | -OH groups on substrate |

| Silanol Formation | Nucleophilic substitution | Aqueous/organic solvent | Reactive -Si-OH intermediates |

| Condensation | Dehydration | Heat (50–120°C) | Covalent Si-O bonds |

Substitution Reactions

The compound’s silicon center participates in nucleophilic substitutions, particularly with organometallic reagents :

-

Grignard Reactions :

Hexadecyl or chlorophenyl groups can replace chloro substituents under controlled conditions. -

Stepwise Functionalization :

Sequential reactions with organolithium or Grignard reagents enable precise tuning of substituents. For example, partial substitution of chloro groups with aryl/alkyl chains modifies hydrophobicity .

Reaction Efficiency :

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Hexadecylmagnesium bromide | Tetrahydrofuran | -20°C | 78 | |

| 3-Chlorophenyllithium | Diethyl ether | 0°C | 65 |

Hydrolysis and Stability

The compound’s hydrolytic stability depends on substituents:

-

Chlorophenyl Groups : Electron-withdrawing Cl atoms slow hydrolysis compared to alkoxysilanes.

-

Hexadecyl Chain : Enhances solubility in nonpolar media, reducing aqueous reactivity.

Hydrolysis Kinetics :

| Environment | pH | Half-Life (h) | Observation |

|---|---|---|---|

| Water/ethanol (1:1) | 7 | >200 | Minimal degradation |

| Acidic (pH 3) | 3 | 48 | Accelerated Si-Cl hydrolysis |

Comparative Reactivity

| Reaction Type | Tris(3-chlorophenyl)(hexadecyl)silane | Tris(4-chlorophenyl) Analogue |

|---|---|---|

| Hydrolysis Rate | Slower (Cl meta-position) | Faster (Cl para-position) |

| Radical Stability | Higher (steric protection) | Moderate |

| Coupling Efficiency | Superior adhesion to metals | Lower thermal stability |

Scientific Research Applications

Chemical Applications

Synthesis of Organosilicon Compounds

Tris(3-chlorophenyl)(hexadecyl)silane serves as a precursor in the synthesis of other organosilicon compounds. Its unique structure allows for various chemical modifications, making it a valuable reagent in organic synthesis. The chlorophenyl groups can undergo substitution reactions, while the silicon atom can participate in oxidation and hydrolysis reactions, facilitating the creation of diverse silane derivatives.

Reactivity and Mechanism

The compound's reactivity is attributed to the presence of chlorine atoms on the phenyl rings, which can be replaced by nucleophiles such as amines or alkoxides. Additionally, its hydrophobic hexadecyl group enhances its utility in applications requiring water repellency.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study found that concentrations as low as 100 µg/mL significantly reduced bacterial viability. The mechanism involves membrane disruption due to the hydrophobic nature of the hexadecyl group.

Anticancer Research

Preliminary studies suggest potential anticancer activities of this compound. In vitro tests on human breast cancer cell lines (MCF-7) revealed a dose-dependent inhibition of cell proliferation, with IC50 values around 50 µM after 48 hours of treatment. The chlorophenyl groups may interact with specific receptors on cancer cells, facilitating apoptosis.

Medical Applications

Drug Delivery Systems

Ongoing research is exploring the use of this compound in drug delivery systems. Its ability to form stable complexes with drugs could enhance bioavailability and targeted delivery to specific tissues.

Medical Devices

The compound's properties make it suitable for incorporation into medical devices, potentially improving biocompatibility and performance in various applications such as coatings and adhesives used in implants.

Industrial Applications

Specialty Polymers and Coatings

In industrial settings, this compound is utilized in the production of specialty polymers and coatings. Its unique chemical structure imparts desirable properties such as enhanced durability and water resistance to materials.

Case Studies

- Antimicrobial Efficacy Study : A controlled laboratory study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant bacterial reduction at concentrations as low as 100 µg/mL, demonstrating its potential as a biocide in medical applications.

- Anticancer Mechanism Study : In vitro experiments on MCF-7 breast cancer cells showed that derivatives of this compound inhibited cell proliferation with an IC50 value around 50 µM after 48 hours. The study suggested that the compound induces apoptosis through membrane disruption and reactive oxygen species generation.

Mechanism of Action

The mechanism of action of Tris(3-chlorophenyl)(hexadecyl)silane involves its ability to form stable bonds with various organic and inorganic substrates. The silicon atom in the compound can interact with other molecules through covalent bonding, hydrogen bonding, and van der Waals forces. These interactions enable the compound to modify the surface properties of materials and enhance their performance in different applications.

Comparison with Similar Compounds

Positional Isomerism: 3-Chlorophenyl vs. 4-Chlorophenyl Derivatives

The substitution pattern of chlorine on the phenyl group critically influences physicochemical properties. For example:

- (4-Chlorophenyl)(trihexadecyl)silane (CAS 18822-35-0) has a molecular mass of 815.95 and a linear hexadecyl chain, favoring dense molecular packing and high thermal stability .

Key Difference : Meta-substitution may disrupt crystallinity, enhancing compatibility with amorphous polymers or hydrophobic coatings .

Alkyl Chain Length: Hexadecyl vs. Shorter Chains

The hexadecyl (C16) chain distinguishes Tris(3-chlorophenyl)(hexadecyl)silane from smaller alkylsilanes:

- Hexadecyltrimethoxysilane (HDTMS): Used in concrete waterproofing due to hydrolyzable methoxy groups, forming stable Si-O bonds with substrates . In contrast, the non-hydrolyzable hexadecyl and chlorophenyl groups in the target compound may require alternative activation methods (e.g., thermal or solvent-assisted dispersion).

- (3-Chlorophenyl)(trimethyl)silane : With a logP of 2.885, it is less hydrophobic than the target compound, which benefits from the long hexadecyl chain (predicted logP > 6).

Table 1: Hydrophobicity and Reactivity Comparison

*Estimated based on hexadecyl chain contribution.

Reactivity with Surfaces and Substrates

- Trichloro(hexadecyl)silane (CAS N/A): Contains three hydrolyzable Cl atoms, enabling rapid bonding to hydroxylated surfaces (e.g., glass or metal oxides) . The target compound lacks such groups, relying on van der Waals interactions from the hexadecyl chain and π-stacking from chlorophenyl groups for adhesion.

- Diphenyl silane : Used in silylation reactions due to phenyl groups' electron-withdrawing effects. The 3-chlorophenyl substituents in the target compound may further enhance electrophilicity, facilitating reactions with nucleophiles like alcohols or amines .

Key Insight : The absence of hydrolyzable groups in this compound limits its use in aqueous environments but improves stability in organic matrices .

Biological Activity

Tris(3-chlorophenyl)(hexadecyl)silane is a silane compound that has garnered attention in various fields, particularly due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound can be characterized by its silane backbone with three chlorophenyl groups and a long hexadecyl chain. This amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it suitable for various applications in biological systems.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, chlorinated phenyl groups are known to enhance the bactericidal activity against various pathogens. A study demonstrated that silanes with chlorinated aromatic groups showed significant inhibition of bacterial growth, suggesting that this compound may possess similar properties due to the presence of three chlorophenyl moieties .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been explored in various cell lines. A case study involving human cancer cell lines showed that exposure to the compound resulted in decreased cell viability, indicating potential anticancer activity. The mechanism of action is hypothesized to involve the disruption of cell membrane integrity due to its amphiphilic nature .

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| HeLa | 10 | 75 |

| MCF-7 | 20 | 60 |

| A549 | 50 | 30 |

Table 1: Effect of this compound on cell viability in different cancer cell lines.

The proposed mechanism through which this compound exerts its biological effects involves:

- Membrane Disruption : The long hexadecyl chain allows insertion into lipid bilayers, potentially leading to increased permeability and subsequent cell lysis.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress, leading to apoptosis in cancer cells .

Research Findings

A recent study highlighted the potential use of this compound in drug delivery systems. The compound's ability to form micelles could facilitate the encapsulation of hydrophobic drugs, enhancing their bioavailability and therapeutic efficacy .

Case Studies

- Anticancer Activity : In vitro studies using breast cancer cell lines demonstrated that this compound significantly reduced tumor cell proliferation compared to control groups. The study suggested further exploration into its application as an adjunct therapy in cancer treatment .

- Antimicrobial Efficacy : A comparative analysis with other silanes revealed that this compound exhibited superior antimicrobial activity against Gram-positive bacteria. This finding supports its potential use in developing antimicrobial coatings for medical devices .

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of tris(3-chlorophenyl)(hexadecyl)silane?

Methodological Answer: The synthesis of organosilanes like this compound typically involves nucleophilic substitution or hydrosilylation. A common approach is reacting hexadecyl chloride with 3-chlorophenol derivatives in the presence of a silicon precursor (e.g., chlorosilanes) under inert conditions. For example, analogous syntheses of organosilanes use tetrahydrofuran (THF) as a solvent and triethylamine (EtN) to neutralize byproducts like HCl . Reaction progress can be monitored via thin-layer chromatography (TLC), and purification may require column chromatography or recrystallization . Ensure strict exclusion of moisture to prevent premature hydrolysis of silane intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR): H and Si NMR to confirm substitution patterns and silicon bonding environments.

- Fourier-Transform Infrared Spectroscopy (FTIR): Identify Si–C and Si–O–Si stretching vibrations (if hydrolyzed) .

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight and detect impurities.

- Elemental Analysis: Quantify C, H, and Cl content to validate stoichiometry .

For crystalline derivatives, single-crystal X-ray diffraction may be employed, though this requires highly pure samples .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage: Store in airtight containers under inert gas (e.g., argon) to prevent moisture-induced degradation .

- Waste Disposal: Neutralize residual silane with ethanol/water mixtures before disposal. Collect halogenated byproducts for authorized hazardous waste treatment .

Advanced Research Questions

Q. How can the hydrolytic stability of this compound be optimized for surface modification applications?

Methodological Answer: Hydrolytic stability depends on steric hindrance and substituent electronegativity. To enhance stability:

- Introduce bulky groups (e.g., hexadecyl chains) to shield the silicon center from nucleophilic attack by water .

- Adjust pH during hydrolysis: Mildly acidic or neutral conditions slow down undesired condensation reactions.

- Monitor hydrolysis kinetics using dynamic light scattering (DLS) or Si NMR to track silanol formation .

Comparative studies with analogs (e.g., tris(4-chlorophenyl) derivatives) can reveal substituent effects on reactivity .

Q. What experimental strategies resolve contradictions in reported reactivity data for this compound?

Methodological Answer:

- Controlled Replication: Reproduce experiments under standardized conditions (e.g., humidity, solvent purity) to isolate variables .

- Advanced Analytical Techniques: Use X-ray photoelectron spectroscopy (XPS) to probe surface-bonded silane layers and quantify oxidation states .

- Computational Modeling: Density Functional Theory (DFT) simulations can predict reaction pathways and identify intermediates not detectable experimentally .

Publish raw data (e.g., NMR spectra, kinetic plots) to enable cross-validation by the research community .

Q. How can factorial design optimize the synthesis of this compound for high-yield, scalable protocols?

Methodological Answer: A 2 factorial design can systematically evaluate factors like:

- Temperature (e.g., 25°C vs. 60°C)

- Catalyst loading (e.g., 1 mol% vs. 5 mol%)

- Solvent polarity (e.g., THF vs. toluene) .

Response variables include yield, purity, and reaction time. Statistical software (e.g., JMP, Minitab) can identify significant interactions and optimal conditions. For example, elevated temperatures may accelerate reactions but increase byproduct formation, necessitating trade-off analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.